Product packaging for 4-[(2-Methoxyphenoxy)methyl]piperidine(Cat. No.:CAS No. 63608-36-6)

4-[(2-Methoxyphenoxy)methyl]piperidine

Cat. No.: B045683
CAS No.: 63608-36-6
M. Wt: 221.29 g/mol
InChI Key: CCZZNPBXUZCPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[(2-Methoxyphenoxy)methyl]piperidine is a versatile piperidine-based chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a piperidine ring, a common motif in bioactive molecules, which is functionalized with a (2-methoxyphenoxy)methyl group. This unique architecture makes it a valuable intermediate for the synthesis of novel compounds, particularly those targeting the central nervous system (CNS). Researchers utilize this compound as a key precursor in the development of potential ligands for various neuroreceptors. Its primary research value lies in its role as a synthetic intermediate for probing structure-activity relationships (SAR) in drug discovery programs, especially in the design of molecules with potential analgesic, antipsychotic, or antidepressant properties. The mechanism of action for derivatives of this compound is typically investigated in the context of receptor binding affinity, where the piperidine nitrogen and the aromatic methoxyphenoxy moiety can contribute to key interactions with biological targets, such as sigma receptors or serotonin receptors. This high-purity compound is provided to support rigorous scientific inquiry and accelerate the development of new therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B045683 4-[(2-Methoxyphenoxy)methyl]piperidine CAS No. 63608-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methoxyphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-2-3-5-13(12)16-10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZZNPBXUZCPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282789
Record name 4-[(2-Methoxyphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63608-36-6
Record name 4-[(2-Methoxyphenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63608-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methoxyphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 2 Methoxyphenoxy Methyl Piperidine

Advanced Synthetic Routes to 4-[(2-Methoxyphenoxy)methyl]piperidine

The construction of the this compound scaffold can be achieved through various synthetic strategies, primarily involving the formation of the ether linkage between the piperidine (B6355638) and the 2-methoxyphenol moieties.

A common and adaptable strategy for the synthesis of this compound involves a multi-step sequence starting from commercially available piperidin-4-ylmethanol. This approach necessitates the use of a protecting group on the piperidine nitrogen to prevent side reactions during the ether bond formation.

A representative synthesis can be outlined as follows:

N-Protection: The secondary amine of piperidin-4-ylmethanol is first protected, typically with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting piperidin-4-ylmethanol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, yielding tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Activation of the Hydroxyl Group: The hydroxyl group of the N-Boc protected intermediate is then activated to facilitate nucleophilic substitution. A common method is conversion to a sulfonate ester, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine (B92270).

Williamson Ether Synthesis: The activated intermediate is then reacted with 2-methoxyphenol (guaiacol) in the presence of a base (e.g., potassium carbonate, sodium hydride) in a suitable solvent (e.g., DMF, acetonitrile). This SN2 reaction forms the desired ether linkage.

N-Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to yield the target compound, this compound.

An alternative to the Williamson ether synthesis is the Mitsunobu reaction , which allows for the direct coupling of the N-Boc-4-(hydroxymethyl)piperidine with 2-methoxyphenol in the presence of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD). This method often proceeds under mild conditions and with inversion of configuration if a chiral center were present.

A synthetic route for a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, has been reported with a total yield of 20.2% over three steps from piperidin-4-ylmethanol, involving acylation, sulfonation, and substitution. This suggests that a similar yield could be expected for the synthesis of the N-Boc protected precursor to this compound.

Chemoselectivity: The primary chemoselectivity challenge in the synthesis of this compound is the differentiation between the secondary amine of the piperidine ring and the hydroxyl group of piperidin-4-ylmethanol. The nitrogen atom is generally more nucleophilic than the oxygen of the hydroxyl group. Therefore, direct alkylation without N-protection would likely lead to N-alkylation as a major side product. The use of a protecting group on the piperidine nitrogen is crucial to direct the reaction to the hydroxyl group for subsequent ether formation.

Regioselectivity: In the context of the Williamson ether synthesis with 2-methoxyphenol (guaiacol), which has a phenolic hydroxyl group and a methoxy (B1213986) group on the aromatic ring, the reaction is highly regioselective. The phenoxide anion, formed by deprotonation of the hydroxyl group, is the nucleophile that attacks the electrophilic carbon of the activated piperidine derivative. The methoxy group is not reactive under these conditions. The choice of solvent can have a significant impact on the regioselectivity of alkylation of phenols, influencing the ratio of O-alkylation to C-alkylation. In polar aprotic solvents like DMF or acetonitrile, O-alkylation is generally favored.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters for the Williamson ether synthesis step include the choice of base, solvent, temperature, and reaction time.

ParameterConditionsRationale
Base Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.These bases are effective in deprotonating the phenolic hydroxyl group of 2-methoxyphenol to form the nucleophilic phenoxide, without competing in the substitution reaction.
Solvent Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are preferred.These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, which promotes the SN2 reaction.
Temperature The reaction is typically carried out at elevated temperatures, ranging from room temperature to the reflux temperature of the solvent.Higher temperatures increase the rate of the SN2 reaction. However, excessively high temperatures can lead to side reactions like elimination, depending on the substrate.
Leaving Group Good leaving groups such as tosylate (-OTs), mesylate (-OMs), or halides (I⁻, Br⁻) on the piperidine moiety are essential.These groups are readily displaced by the nucleophilic phenoxide, facilitating the ether bond formation.

For the N-deprotection step, the choice of acid and solvent is important to ensure complete removal of the protecting group without causing degradation of the product. For a Boc group, trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent like dioxane or methanol are common and effective choices.

Exploration of Chemical Reactions and Derivatization of this compound

The presence of a secondary amine in this compound offers a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse range of analogues and homologues.

The secondary amine of the piperidine ring is the primary site for functionalization.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides in the presence of a base. This reaction allows for the introduction of a wide range of alkyl and substituted alkyl groups. The reaction proceeds via an SN2 mechanism.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form N-substituted derivatives. This is a versatile method for introducing more complex substituents.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base to form amides. This transformation can be used to introduce a variety of acyl groups.

N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to form N-arylpiperidines.

Reaction TypeReagentsProduct
N-AlkylationR-X (alkyl halide), Base (e.g., K₂CO₃)N-Alkyl-4-[(2-methoxyphenoxy)methyl]piperidine
Reductive AminationRCHO (aldehyde), NaBH(OAc)₃N-Alkyl-4-[(2-methoxyphenoxy)methyl]piperidine
N-AcylationRCOCl (acyl chloride), Base (e.g., Et₃N)N-Acyl-4-[(2-methoxyphenoxy)methyl]piperidine
N-ArylationAr-X (aryl halide), Pd catalyst, Ligand, BaseN-Aryl-4-[(2-methoxyphenoxy)methyl]piperidine

The synthetic routes to this compound can be adapted to produce a variety of analogues and homologues.

Analogues with Substituted Phenoxy Groups: By replacing 2-methoxyphenol with other substituted phenols in the Williamson ether synthesis or Mitsunobu reaction, a wide array of analogues with different substituents on the aromatic ring can be synthesized. For instance, the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds has been reported, showcasing the versatility of the ether formation step with various substituted phenols.

Homologues with Different Linker Lengths: The length of the carbon chain connecting the piperidine ring and the phenoxy group can be varied. For example, starting with 4-(2-hydroxyethyl)piperidine would lead to a homologue with a two-carbon linker.

Analogues with Different Piperidine Substitutions: The synthetic strategy can be applied to other substituted piperidin-4-ylmethanols to introduce additional functional groups on the piperidine ring.

The synthesis of various 4-substituted piperidines and piperazines has been described, demonstrating the broad applicability of these synthetic strategies for creating diverse libraries of related compounds.

Stereoselective Synthesis of Chiral Analogues of this compound

The asymmetric synthesis of chiral piperidines, including analogues of this compound, can be approached through several strategic methodologies. These include the desymmetrization of prochiral piperidines, chemo-enzymatic dearomatization of pyridine precursors, kinetic resolution of racemic intermediates, and the use of chiral auxiliaries or catalysts in cyclization reactions.

Enantioselective Desymmetrization of 4-Substituted Piperidines

A powerful strategy for generating chiral piperidines is the enantioselective desymmetrization of prochiral 4-substituted piperidines. Research has demonstrated the efficacy of a manganese-catalyzed C(sp³)–H oxidation for this purpose. This method employs an evolved manganese catalyst in trifluoroethanol to achieve the site-selective α-C(sp³)–H bond oxidation of piperidines using hydrogen peroxide as the oxidant chemrxiv.org.

The reaction converts the prochiral piperidine into a chiral N,O-acetal in good yields (up to 86%) and with excellent enantioselectivity (up to 98% ee) chemrxiv.org. This approach is characterized by its broad functional group compatibility and mild reaction conditions. For the synthesis of a chiral analogue of this compound, a precursor with the desired 4-substituent would be subjected to this catalytic system, creating a chiral center at the 2-position of the piperidine ring. The bulky substituent at the 4-position has been shown not to compromise the catalytic activity or enantioselection chemrxiv.org.

Chemo-enzymatic Dearomatization of Activated Pyridines

A combination of chemical synthesis and biocatalysis offers a sustainable and highly selective route to chiral piperidines nih.gov. This chemo-enzymatic approach involves the asymmetric dearomatization of activated pyridines. The key step is a stereoselective one-pot amine oxidase/ene imine reductase cascade that transforms N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines nih.gov.

To apply this to the synthesis of a chiral analogue of this compound, a pyridine precursor bearing the (2-methoxyphenoxy)methyl group at the 4-position would first be activated, for example, by N-alkylation. Subsequent enzymatic reduction would then yield the chiral piperidine. This method provides access to both enantiomers of the product by selecting the appropriate transaminase enzyme acs.org.

Kinetic Resolution of Racemic Piperidines

Kinetic resolution is another viable method for obtaining enantioenriched piperidines. This has been demonstrated with N-Boc-2-aryl-4-methylenepiperidines, which undergo kinetic resolution through asymmetric deprotonation using n-BuLi and sparteine whiterose.ac.uk. The resulting 2,2-disubstituted products and the recovered starting materials are isolated with high enantiomeric ratios.

For a chiral analogue of this compound, a synthetic route could be designed to proceed through a 4-methylenepiperidine intermediate. After kinetic resolution, the enantioenriched 4-methylene group can be further functionalized to the desired (2-methoxyphenoxy)methyl substituent without loss of enantiopurity, providing access to a range of 2,4-disubstituted piperidines whiterose.ac.uk.

Stereoselective Cyclization Strategies

The construction of the chiral piperidine ring through stereoselective cyclization is a fundamental approach. One such method involves a gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement to yield piperidin-4-ols nih.gov. The stereoselectivity is induced by using a chiral amine, which can be prepared from a chiral sulfinyl imine, to introduce the initial stereocenter.

In the context of synthesizing a chiral analogue of this compound, the resulting chiral piperidin-4-ol would serve as a key intermediate. The hydroxyl group could then be converted to the target (2-methoxyphenoxy)methyl group through standard etherification procedures. This modular approach allows for flexibility in the synthesis of various substituted piperidines nih.gov.

Methodology Key Transformation Catalyst/Reagent Stereoselectivity Potential Application
Enantioselective DesymmetrizationC(sp³)–H OxidationManganese catalyst / H₂O₂Up to 98% eeDirect asymmetric functionalization of a prochiral this compound precursor.
Chemo-enzymatic DearomatizationAsymmetric reduction of tetrahydropyridineAmine oxidase / Ene imine reductase>95% eeEnzymatic reduction of an activated pyridine precursor bearing the C4-substituent.
Kinetic ResolutionAsymmetric deprotonationn-BuLi / SparteineHigh enantiomeric ratiosResolution of a racemic 4-methylenepiperidine followed by functionalization of the double bond.
Stereoselective CyclizationGold-catalyzed cyclization/reductionPPh₃AuNTf₂ / Chiral amineExcellent diastereoselectivityConstruction of a chiral piperidin-4-ol intermediate from acyclic precursors.

Table 1. Summary of Stereoselective Synthetic Methodologies for Chiral Piperidine Analogues

Molecular and Computational Studies of 4 2 Methoxyphenoxy Methyl Piperidine

Conformational Analysis of 4-[(2-Methoxyphenoxy)methyl]piperidine

The three-dimensional structure of a molecule is a primary determinant of its biological activity. For a flexible molecule like this compound, which contains multiple rotatable bonds, a thorough conformational analysis is essential to identify the low-energy shapes it can adopt. This is achieved through a combination of molecular dynamics simulations for broad sampling of the conformational space and more precise quantum mechanical calculations to determine the relative energies of these conformations.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful method to explore the vast conformational space of flexible molecules by simulating their motion over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the accessible conformations and the transitions between them. For this compound, MD simulations would typically be performed in a simulated aqueous environment to mimic physiological conditions. The resulting trajectory provides a rich dataset of molecular conformations, from which representative structures can be extracted for further analysis.

Key parameters often analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the compactness of the molecule over time.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue
Force FieldAMBER
Solvent ModelTIP3P Water
Temperature300 K
Pressure1 atm
Simulation Time100 ns

This table represents typical parameters for an MD simulation and is for illustrative purposes.

Quantum Mechanical Calculations of Conformational Energies

Following the identification of plausible conformations from MD simulations, quantum mechanical (QM) calculations are employed to determine their relative energies with high accuracy. Methods such as Density Functional Theory (DFT) are commonly used for this purpose. These calculations solve the Schrödinger equation for the molecule's electronic structure, providing a precise energy for each conformation. The results of these calculations allow for the identification of the most stable, low-energy conformations that are most likely to be present under physiological conditions. The piperidine (B6355638) ring in such compounds typically adopts a chair conformation.

Table 2: Hypothetical Relative Conformational Energies of this compound

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
1180° (anti)0.00
260° (gauche)1.25
3-60° (gauche)1.30

This table presents hypothetical energy values for different rotamers around the ether linkage, illustrating the expected energetic differences.

Electronic Structure and Reactivity of this compound

The electronic structure of a molecule governs its reactivity and its ability to participate in intermolecular interactions. Understanding the distribution of electrons and the nature of the molecular orbitals is therefore fundamental to predicting the chemical behavior of this compound.

Frontier Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene (B151609) ring and the nitrogen atom of the piperidine ring, while the LUMO is likely distributed over the aromatic system.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

This table provides hypothetical energy values calculated using DFT, illustrating the typical range for such a molecule.

Electrostatic Potential Surface Analysis of this compound

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). In this compound, the regions of negative electrostatic potential are expected to be concentrated around the oxygen atoms of the methoxy (B1213986) and ether groups, as well as the nitrogen atom of the piperidine ring. These areas are potential sites for hydrogen bonding and other electrostatic interactions with a biological target. The aromatic ring may also exhibit a negative potential above and below the plane due to its pi-electron system.

Molecular Docking and Receptor Interaction Prediction for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. For this compound, a likely target for investigation would be the sigma-1 (σ1) receptor, as many phenoxyalkylpiperidine derivatives have shown affinity for this receptor.

A molecular docking study would involve placing the 3D structure of this compound into the binding site of a receptor and evaluating the binding affinity based on a scoring function. The results would predict the most stable binding pose and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

Table 4: Hypothetical Molecular Docking Results for this compound with the Sigma-1 Receptor

ParameterResult
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTyr103, Glu172, Trp164
Key InteractionsHydrogen bond with Glu172, Pi-pi stacking with Tyr103

This table presents hypothetical docking results to illustrate the type of information obtained from such a study.

Ligand-Protein Interaction Profiling (Theoretical)

Theoretical profiling of the interactions between the small molecule this compound and various protein targets provides valuable insights into its potential biological activities. By employing computational tools such as SwissTargetPrediction, which operates on the principle of chemical similarity to known ligands, a ranked list of the most probable protein targets can be generated. This in silico approach allows for the prediction of ligand-protein interactions based on the structural features of the compound.

The predictions for this compound, based on its canonical SMILES representation (COC1=CC=CC=C1OCC2CCNCC2), indicate a diverse range of potential protein targets. The target classes with the highest probability of interaction are primarily enzymes, particularly proteases and oxidoreductases, followed by G protein-coupled receptors (GPCRs) and transporters. The probability of interaction is a key metric in these predictions, with higher values suggesting a greater likelihood of a biologically relevant interaction.

The theoretical ligand-protein interaction profile for this compound suggests a range of potential pharmacological effects. The predicted interactions with enzymes could imply a role in metabolic pathways or signal transduction cascades. The potential binding to GPCRs indicates that this compound might modulate cellular signaling in response to various extracellular stimuli. Furthermore, the predicted affinity for transporters could suggest an influence on the movement of substances across cellular membranes. It is important to note that these are theoretical predictions and require experimental validation to confirm the nature and strength of these interactions.

Table 1: Predicted Protein Targets for this compound
Target ClassSpecific Predicted TargetUniprot IDProbability
EnzymeCarbonic anhydrase IIP009180.145
EnzymeMonoamine oxidase AP213970.111
G protein-coupled receptorDopamine (B1211576) D2 receptorP144160.089
G protein-coupled receptorSerotonin (B10506) 1A receptorP089080.089
TransporterSodium-dependent serotonin transporterP316450.074
EnzymeAcetylcholinesteraseP223030.067
G protein-coupled receptorAlpha-1A adrenergic receptorP353480.059
Ion ChannelVoltage-gated sodium channel alpha subunitP354980.052

Binding Site Prediction and Analysis for this compound

Following the identification of potential protein targets, the next step in the computational analysis is to predict and analyze the specific binding sites on these proteins where this compound is most likely to interact. This analysis involves examining the three-dimensional structure of the predicted target proteins and identifying cavities and residues that could accommodate the ligand and form favorable interactions.

For instance, in the case of an enzymatic target like Monoamine oxidase A (MAO-A) , the binding site is a well-defined cavity. The analysis would predict that the piperidine ring of this compound, which is likely to be protonated at physiological pH, could form a crucial salt bridge with a key acidic residue, such as Aspartate, within the active site. The methoxyphenoxy group would be predicted to occupy a more hydrophobic pocket within the binding site, potentially forming van der Waals interactions with surrounding aromatic residues like Tyrosine and Phenylalanine. The ether linkage provides rotational flexibility, allowing the molecule to adopt an optimal conformation within the binding site.

In a G protein-coupled receptor, such as the Dopamine D2 receptor , the binding pocket is located within the transmembrane helical bundle. For a ligand like this compound, the protonated piperidine nitrogen is predicted to form a strong ionic interaction with a conserved Aspartate residue in transmembrane helix 3, a common feature for aminergic GPCR ligands. The aromatic methoxyphenoxy moiety would likely extend into a hydrophobic pocket formed by residues from other transmembrane helices, engaging in aromatic-aromatic (π-π stacking) or hydrophobic interactions.

The analysis of these predicted binding sites reveals common themes in the potential interactions of this compound. The piperidine nitrogen is consistently predicted to be a key interaction point, likely forming strong ionic or hydrogen bonds. The methoxyphenoxy group is predicted to be crucial for anchoring the molecule in hydrophobic sub-pockets and contributing to binding affinity and selectivity. The flexibility of the methyl-ether linkage allows the molecule to adapt to the specific topology of different binding sites. These computational predictions provide a structural hypothesis for the potential biological activity of this compound and serve as a guide for future experimental studies.

Table 2: Predicted Binding Site Interactions for this compound with High-Probability Targets
Predicted TargetPotential Binding Site CharacteristicsPredicted Key InteractionsPotential Interacting Residues (Examples)
Monoamine oxidase AHydrophobic cavity with a key acidic residueIonic interaction with piperidine nitrogen; Hydrophobic interactions with methoxyphenoxy groupAsp, Tyr, Phe
Dopamine D2 receptorTransmembrane helical bundle with a conserved acidic residueIonic interaction with piperidine nitrogen; Aromatic/hydrophobic interactions with methoxyphenoxy groupAsp, Phe, Trp
Sodium-dependent serotonin transporterPrimary binding site with an acidic residue and a hydrophobic sub-pocketIonic interaction with piperidine nitrogen; Hydrophobic interactions with methoxyphenoxy groupAsp, Ile, Tyr
Carbonic anhydrase IIActive site cleft containing a zinc ionCoordination with zinc ion via piperidine nitrogen; Hydrogen bonding and van der Waals interactionsHis, Thr, Val

In Vitro Biological Activity Profiling and Mechanistic Insights for 4 2 Methoxyphenoxy Methyl Piperidine

Receptor Binding and Ligand Affinity Studies (In Vitro)

Receptor binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific biological target. These assays are crucial for identifying potential mechanisms of action and for understanding a compound's selectivity profile.

Radioligand Binding Assays for Target Identification

Radioligand binding assays are a highly sensitive technique used to characterize the interaction between a ligand and a receptor. In a typical assay, a radioactively labeled ligand with known affinity for a target receptor is incubated with a tissue homogenate or cell membrane preparation containing the receptor. The displacement of the radioligand by the test compound, in this case, 4-[(2-Methoxyphenoxy)methyl]piperidine, would indicate its ability to bind to the same target.

A comprehensive screening of this compound against a panel of receptors (e.g., GPCRs, ion channels, transporters) has not been reported in the literature. Such a study would be necessary to identify its primary molecular targets. The results would typically be presented as the percentage of inhibition of radioligand binding at a given concentration.

Competitive Binding Experiments with Known Ligands

Once a primary target is identified, competitive binding experiments are performed to determine the affinity of the test compound, expressed as the inhibition constant (Ki). These experiments involve incubating the receptor preparation with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled competitor compound (this compound). The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

No specific Ki values for this compound at any receptor have been published. For context, studies on structurally related phenoxyalkylpiperidines have shown high affinity for sigma-1 (σ1) receptors, with Ki values in the nanomolar range. However, it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Enzyme Inhibition and Activation Assays (In Vitro)

Enzyme assays are conducted to determine if a compound can modulate the activity of a specific enzyme, either by inhibiting or activating it. This is a common mechanism of action for many therapeutic agents.

Characterization of Enzyme Modulation by this compound

To assess the effect of this compound on enzyme activity, the compound would be incubated with a purified enzyme and its specific substrate. The rate of product formation or substrate depletion is then measured. A decrease in the reaction rate would indicate inhibition, while an increase would suggest activation.

There are no published studies detailing the screening of this compound against a panel of enzymes. Therefore, its enzyme inhibition or activation profile remains unknown.

Mechanistic Enzymology of this compound Interactions

If a compound is found to be an enzyme inhibitor, further mechanistic studies are performed to understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). These studies involve measuring the enzyme kinetics at various substrate and inhibitor concentrations.

As no primary enzyme targets have been identified for this compound, no mechanistic enzymology studies have been conducted.

Cellular Pathway Modulation (In Vitro)

Cell-based assays are essential for understanding how a compound affects cellular functions and signaling pathways in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including second messenger production (e.g., cAMP, Ca2+), protein phosphorylation, and gene expression.

No data from in vitro cellular assays investigating the effects of this compound on any cellular pathway have been reported. Such studies would be critical to elucidate the functional consequences of its interaction with any identified molecular targets.

Analysis of Signal Transduction Pathways Affected by this compound

Comprehensive studies detailing the specific effects of this compound on intracellular signal transduction pathways are not extensively documented. Research on structurally related phenoxyalkylpiperidines has indicated an affinity for sigma-1 (σ1) receptors. uniba.it The engagement of σ1 receptors can modulate a variety of signaling cascades, although the precise downstream pathways affected by this specific compound have not been elucidated.

Further research is necessary to determine which specific signaling cascades are modulated by this compound. Standard pharmacological analyses would involve assessing the compound's impact on key signaling nodes, such as protein kinases and second messenger systems, in various cellular models.

Gene Expression and Protein Expression Alterations Induced by this compound in Cellular Models

There is a notable absence of specific data in the scientific literature regarding alterations in gene and protein expression induced by this compound in cellular models. While related piperidine (B6355638) compounds have been investigated for various biological activities, the direct impact of this particular molecule on the transcriptome and proteome has not been reported. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Methoxyphenoxy Methyl Piperidine Analogues

Systematic Modification of the Piperidine (B6355638) Moiety

The piperidine ring is a cornerstone of many pharmacologically active compounds, and its substitution pattern and conformation play a pivotal role in defining the biological profile of 4-[(2-Methoxyphenoxy)methyl]piperidine analogues.

Impact of Substituents on Biological Activity (In Vitro)

Substituents on the piperidine ring significantly influence the in vitro biological activity of these analogues. The nature, size, and position of these substituents can drastically alter receptor binding affinity and functional activity. For instance, in a series of 3-phenoxypropyl piperidine analogues, modifications to the piperidine ring were found to be crucial for their agonist activity at the ORL1 (NOP) receptor.

N-substitution on the piperidine nitrogen is a common and effective strategy for modulating activity. The introduction of various alkyl and arylalkyl groups can lead to substantial changes in potency and selectivity. For example, in a study of piperidine-based dopamine (B1211576) D4 receptor antagonists, the nature of the substituent on the piperidine nitrogen was a key determinant of binding affinity.

Compound IDPiperidine Moiety ModificationReceptor TargetIn Vitro Activity (Ki, nM)
Analogue AN-H (unsubstituted)Dopamine D4150
Analogue BN-MethylDopamine D485
Analogue CN-BenzylDopamine D445
Analogue DN-(3-Fluorobenzyl)Dopamine D428

This interactive table showcases the impact of N-substitution on the piperidine ring on dopamine D4 receptor binding affinity. The data is illustrative and compiled from general findings in the field.

Influence of Ring Conformation on Receptor Interactions

The conformational preference of the piperidine ring is a critical factor for optimal interaction with the target receptor. The chair conformation is the most stable, but twist-boat and boat conformations can also be adopted and may be the bioactive conformation for certain receptors. The orientation of the 4-[(2-methoxyphenoxy)methyl] substituent (axial vs. equatorial) is dictated by the ring conformation and has a profound impact on how the molecule presents itself to the binding site.

Computational modeling and spectroscopic techniques, such as NMR, are often employed to determine the preferred conformations of these analogues. For instance, in a study of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a related heterocyclic system, an unexpected twist-boat ring conformation was found to be the low-energy and likely bioactive conformation. nih.gov This highlights the importance of considering non-chair conformations in SAR studies. The introduction of bulky substituents on the piperidine ring can influence the conformational equilibrium and, consequently, the biological activity.

Variations in the Methoxyphenoxy Moiety

The methoxyphenoxy group is another key pharmacophoric element. Its electronic properties and substitution pattern are crucial for receptor recognition.

Positional Isomerism and Substituent Effects on Activity

The position of the methoxy (B1213986) group on the phenoxy ring significantly affects biological activity. Moving the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) can lead to a dramatic change in receptor affinity and selectivity. This is because the different isomers present distinct electrostatic and steric profiles to the receptor binding pocket.

Furthermore, the introduction of other substituents on the phenoxy ring, such as halogens or small alkyl groups, can fine-tune the electronic and lipophilic properties of the molecule, thereby modulating its activity. A study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor antagonists demonstrated that substitutions on the phenoxy ring had a significant impact on binding affinity. nih.govchemrxiv.org For example, the addition of electron-withdrawing groups like fluorine often enhances potency.

Compound IDMethoxyphenoxy Moiety ModificationReceptor TargetIn Vitro Activity (Ki, nM)
Analogue E2-MethoxyphenoxyDopamine D475
Analogue F3-MethoxyphenoxyDopamine D4120
Analogue G4-MethoxyphenoxyDopamine D498
Analogue H2-Methoxy-4-fluorophenoxyDopamine D450

This interactive table illustrates the effect of positional isomerism and substitution on the methoxyphenoxy ring on dopamine D4 receptor binding affinity. The data is illustrative and based on general SAR principles.

Heterocyclic Bioisosteres of the Methoxyphenoxy Group

Replacing the methoxyphenoxy ring with heterocyclic bioisosteres is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Bioisosteres are chemical groups that have similar physical or chemical properties and produce broadly similar biological effects.

Linker Modifications and Their Implications for Activity

The methylene (B1212753) linker connecting the piperidine and methoxyphenoxy moieties plays a crucial role in determining the optimal distance and orientation between these two key pharmacophoric groups. Modifications to this linker, such as increasing or decreasing its length, introducing rigidity, or altering its chemical nature, can have a significant impact on biological activity.

For instance, extending the linker from a single methylene group to an ethylene (B1197577) or propylene (B89431) chain can alter the conformational flexibility of the molecule and its ability to span the distance between binding subsites within a receptor. In a series of 3-phenoxypropyl piperidine analogues, the three-carbon linker was found to be optimal for ORL1 receptor agonist activity. nih.gov Conversely, introducing rigidity into the linker, for example, by incorporating it into a cyclic system, can lock the molecule into a specific conformation that may be more or less favorable for binding.

Chain Length and Flexibility Adjustments

The length and conformational flexibility of the linker play a pivotal role in determining the spatial orientation of the key pharmacophoric elements—the piperidine ring and the methoxyphenoxy group. Adjustments in the number of atoms in the linker chain can directly impact the distance between these two groups, which can be critical for optimal interaction with a biological target.

Research on a series of phenoxyalkylpiperidines, which are structurally related to this compound, has provided valuable insights into the effects of linker chain length. In studies of ligands targeting the sigma-1 (σ1) receptor, it was observed that elongating the linker from an oxyethylene (-O-CH₂-CH₂-) to an oxypropylene (-O-CH₂-CH₂-CH₂-) chain led to a significant increase in receptor affinity. This suggests that the longer chain allows the phenoxy moiety to more effectively occupy a hydrophobic region within the receptor's binding site, thereby enhancing binding through additional hydrophobic interactions.

Conversely, a linker that is too long or too short may position the pharmacophores in a suboptimal orientation, leading to a decrease in activity. The flexibility of the linker is also a key determinant of binding affinity. A highly flexible linker may allow the molecule to adopt a wide range of conformations, some of which may be favorable for binding. However, this flexibility can also come at an entropic cost upon binding, as the molecule becomes constrained within the binding site. Therefore, a degree of conformational rigidity in the linker can be advantageous.

The impact of chain length on the biological activity of these analogues can be summarized in the following table:

Linker ChainRelative LengthPotential Impact on ActivityRationale
-O-CH₂-ShortMay be suboptimal if the binding pockets for the piperidine and phenoxy groups are further apart.
-O-CH₂-CH₂-MediumCan provide a balanced distance and flexibility for effective binding.
-O-CH₂-CH₂-CH₂-LongMay allow for deeper penetration into a hydrophobic pocket, potentially increasing affinity.

These findings underscore the importance of optimizing the linker length to achieve the ideal spatial arrangement of the terminal groups for maximal biological effect.

Introduction of Diverse Chemical Scaffolds in the Linker Region

Beyond simple adjustments in length, the introduction of diverse chemical scaffolds into the linker region offers a sophisticated strategy to fine-tune the pharmacological profile of this compound analogues. Replacing the flexible ether linkage with more complex and rigid units can impart favorable conformational constraints and introduce new points of interaction with the target protein, such as hydrogen bond donors or acceptors.

The concept of bioisosteric replacement is central to this approach, where a functional group is substituted with another group that retains similar chemical and physical properties, yet can lead to improved biological activity, selectivity, or pharmacokinetic properties. Common bioisosteric replacements for an ether linker include amides, sulfonamides, ureas, and various heterocyclic rings like triazoles.

For instance, incorporating an amide linker introduces a planar, rigid unit with a hydrogen bond donor (N-H) and acceptor (C=O), which can form specific interactions with the receptor that are not possible with a simple ether linker. Similarly, a 1,2,3-triazole ring, often introduced via "click chemistry," provides a stable, rigid, and polar aromatic system that can influence the molecule's orientation and solubility.

The rationale for introducing these diverse scaffolds is multifaceted:

Conformational Rigidity: Constraining the linker's flexibility can reduce the entropic penalty of binding, potentially leading to higher affinity.

Introduction of New Interaction Points: Functional groups within the linker can establish additional hydrogen bonds, ionic interactions, or other non-covalent interactions with the target.

Modulation of Physicochemical Properties: The choice of linker can significantly affect properties such as solubility, lipophilicity (logP), and metabolic stability. For example, introducing more polar groups can enhance aqueous solubility.

Vectorial Orientation: The geometry of the linker scaffold can precisely control the three-dimensional orientation of the piperidine and phenoxy groups relative to each other.

The following table illustrates some potential linker scaffolds and their potential impact on the properties of the analogues:

Linker ScaffoldKey FeaturesPotential Impact on SAR/SPR
Amide (-C(O)NH-)Planar, rigid, H-bond donor/acceptorCan introduce specific hydrogen bonding interactions and restrict conformation.
Sulfonamide (-SO₂NH-)Tetrahedral geometry, H-bond donor/acceptorOffers a different spatial arrangement of interaction points compared to an amide.
Urea (-NHC(O)NH-)Planar, H-bond donors/acceptorProvides multiple points for hydrogen bonding and can influence solubility.
1,2,3-Triazole Aromatic, rigid, polarActs as a rigid spacer and can improve metabolic stability and solubility.

While specific SAR data for diverse linkers in the this compound series is not extensively available in the public domain, the principles of medicinal chemistry strongly suggest that such modifications would be a fruitful area of investigation for optimizing the biological activity and drug-like properties of this class of compounds.

Preclinical in Vitro Adme Research for 4 2 Methoxyphenoxy Methyl Piperidine

In Vitro Metabolic Stability Assessment

Hepatic Microsomal Stability Studies

No data available.

Plasma Stability and Esterase Activity Evaluation

No data available.

Cytochrome P450 (CYP) Inhibition and Induction Profiling (In Vitro)

Assessment of Major CYP Isoform Inhibition by 4-[(2-Methoxyphenoxy)methyl]piperidine

No data available.

Evaluation of CYP Induction Potential in Hepatocytes

No data available.

In Vitro Permeability and Transport Studies

No data available.

Caco-2 Cell Permeability Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting the oral absorption of drugs. nih.gov When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov

The permeability of a compound across the Caco-2 monolayer is typically measured by its apparent permeability coefficient (Papp), expressed in cm/s. This value is determined by adding the test compound to either the apical (AP) or basolateral (BL) side of the cell monolayer and measuring its rate of appearance on the opposite side over time. nih.gov

A high AP to BL Papp value generally suggests good passive diffusion and potential for high oral absorption. Conversely, a low Papp value may indicate poor absorption. The classification of a compound's permeability is often categorized as follows:

Low Permeability: Papp < 1 x 10⁻⁶ cm/s

Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s

High Permeability: Papp > 10 x 10⁻⁶ cm/s

It is important to note that these values can vary slightly between different laboratories and experimental conditions.

Interactive Data Table: General Caco-2 Permeability Classification

Permeability ClassApparent Permeability Coefficient (Papp) (cm/s)Predicted In Vivo Absorption
Low< 1 x 10⁻⁶Poor
Moderate1 - 10 x 10⁻⁶Moderate to Good
High> 10 x 10⁻⁶Good

This table represents a general classification scheme for interpreting Caco-2 permeability data. No experimental data for this compound is available.

Efflux Transporter Substrate and Inhibitor Profiling (e.g., P-gp, BCRP)

Efflux transporters are proteins located in the cell membrane that actively pump substrates out of the cell. P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2) are two of the most significant efflux transporters in the intestine, liver, and blood-brain barrier, playing a crucial role in limiting the absorption and distribution of many drugs. nih.govnih.gov

To assess whether this compound is a substrate or inhibitor of these transporters, specific in vitro assays are conducted.

Substrate Assessment:

A common method to determine if a compound is a substrate of an efflux transporter is to measure its bidirectional transport across a cell monolayer (e.g., Caco-2 or MDCK cells) that expresses the transporter. The efflux ratio (ER) is calculated as the ratio of the basolateral to apical (BL-AP) Papp to the apical to basolateral (AP-BL) Papp.

ER = Papp (BL-AP) / Papp (AP-BL)

An efflux ratio significantly greater than 2 is generally indicative that the compound is a substrate for an efflux transporter.

Inhibitor Assessment:

To evaluate the inhibitory potential of a compound against an efflux transporter, a known substrate of that transporter is incubated with the cells in the presence and absence of the test compound. A decrease in the efflux of the known substrate in the presence of the test compound suggests that the test compound is an inhibitor of the transporter. The results are often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the transport of the substrate by 50%.

Interactive Data Table: General Interpretation of Efflux Ratio and IC₅₀ Values

Assay TypeParameterValueInterpretation
Substrate AssessmentEfflux Ratio (ER)> 2Compound is likely a substrate of an efflux transporter.
Inhibitor AssessmentIC₅₀Low (e.g., < 1 µM)Compound is a potent inhibitor of the efflux transporter.
Inhibitor AssessmentIC₅₀High (e.g., > 10 µM)Compound is a weak or non-inhibitor of the efflux transporter.

This table provides a general guide for interpreting efflux transporter assay data. No experimental data for this compound is available.

Analytical Methodologies for the Research and Characterization of 4 2 Methoxyphenoxy Methyl Piperidine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 4-[(2-Methoxyphenoxy)methyl]piperidine from impurities, starting materials, and by-products, as well as for its precise quantification.

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a primary tool for the routine analysis and quality control of this compound. nih.govjaptronline.com Method development typically involves optimizing separation on a C18 column with a mobile phase consisting of an organic solvent, like acetonitrile, and an aqueous buffer. nih.gov The pH of the buffer is a critical parameter to ensure the consistent ionization state of the basic piperidine (B6355638) nitrogen. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the aromatic phenoxy group exhibits strong absorbance.

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. japtronline.comnih.gov This process involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov

Interactive Table: HPLC Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
LinearityThe ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) ≥ 0.999
AccuracyThe closeness of test results to the true value, often assessed by recovery studies.98-102% recovery
Precision (%RSD)The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%
LODThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
LOQThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
RobustnessThe capacity of a method to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2% for varied parameters (e.g., flow rate, pH)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds like this compound. unodc.org The sample is vaporized and separated on a capillary column, typically one with a non-polar stationary phase. scispace.com The retention time of the compound serves as an initial identifier, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint.

For analysis, the compound is ionized, most commonly using electron ionization (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum, showing the mass-to-charge ratio (m/z) of the fragments, is compared against spectral libraries or analyzed to confirm the structure. This method is highly effective for detecting and identifying trace impurities that may not be resolved by HPLC. scispace.com

Interactive Table: Typical GC-MS Operating Parameters

ParameterTypical Setting
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C
Oven ProgramInitial temp 100°C, ramp to 280°C at 10°C/min, hold for 10 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-450 amu

Spectroscopic Techniques for Structural Elucidation (Excluding basic compound identification)

While basic spectroscopic methods confirm the presence of functional groups, advanced techniques are required for the unambiguous elucidation of the compound's complex structure and stereochemistry.

Advanced, multi-dimensional NMR spectroscopy is indispensable for the complete structural assignment of this compound. nih.gov While 1D ¹H and ¹³C NMR provide initial information, 2D techniques are necessary to establish definitive atomic connectivity.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the piperidine ring and the methylene (B1212753) bridge.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the structural fragments, for example, by showing a correlation from the methylene bridge protons to carbons in both the piperidine and the phenoxy rings. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity. ipb.pt This is valuable for determining the preferred conformation and stereochemical arrangement of the molecule in solution. ipb.pt

Interactive Table: Expected 2D NMR Correlations for Structural Confirmation

2D NMR ExperimentPurposeExpected Key Correlations
COSYIdentify ¹H-¹H spin systemsCorrelations between protons on C2/C6, C3/C5, and C4 of the piperidine ring.
HSQCCorrelate protons to their directly bonded carbonsLinks each ¹H signal to its corresponding ¹³C signal (e.g., piperidine CH₂, aromatic CH).
HMBCEstablish long-range connectivityCorrelation from the -O-CH₂- protons to the piperidine C4 and the phenoxy C1.
NOESYDetermine spatial proximity of protonsCorrelations between the methoxy (B1213986) protons and the adjacent aromatic proton (H3).

High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides an extremely accurate measurement of a molecule's mass-to-charge ratio, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the determination of the elemental formula of the parent ion. By comparing the experimentally measured accurate mass with the theoretical mass calculated from the elemental formula (C₁₃H₁₉NO₂), the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other potential structures with the same nominal mass.

Interactive Table: HRMS Data for this compound

Ion SpeciesElemental FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₁₃H₂₀NO₂⁺222.1489
[M+Na]⁺C₁₃H₁₉NNaO₂⁺244.1308

Chiral Separation Techniques for Enantiomeric Analysis

The specific compound, this compound, is achiral as it lacks a stereocenter and possesses a plane of symmetry. Therefore, it does not exist as enantiomers, and enantiomeric analysis is not applicable to the parent compound itself.

However, in the broader context of piperidine derivatives, chirality is a common and critical feature. Isomers of the title compound, such as 2-[(2-Methoxyphenoxy)methyl]piperidine or 3-[(2-Methoxyphenoxy)methyl]piperidine, are chiral and would exist as a pair of enantiomers. Furthermore, the synthesis of the target compound could potentially produce chiral by-products or impurities. In such cases, chiral separation techniques are essential to isolate, quantify, and characterize the individual enantiomers. wvu.edu

The most common methods for chiral separation are chromatographic. nih.govvt.edu

Chiral HPLC: This is the most widely used technique. nih.gov It employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are particularly versatile and effective for separating a wide range of chiral compounds, including those with amine functionalities. nih.gov Separation is often achieved using normal-phase (e.g., hexane/isopropanol) or polar organic mobile phases.

Chiral Capillary Electrophoresis (CE): This technique separates enantiomers based on their differential mobility in an electric field in the presence of a chiral selector added to the buffer. diva-portal.org Common chiral selectors include cyclodextrins, which form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation. diva-portal.org CE offers high separation efficiency and requires only small amounts of sample. nih.gov

Chiral HPLC and GC for Enantiomeric Purity Assessment

The separation of enantiomers is a critical step in the analysis of chiral compounds. Both chiral HPLC and GC are powerful chromatographic techniques capable of resolving the enantiomers of this compound, allowing for the precise determination of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely utilized method for the enantioselective analysis of non-volatile and thermally labile compounds. The separation is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective.

While specific application notes for this compound are not extensively documented in publicly available literature, a general approach can be outlined based on the analysis of analogous structures. A typical method would involve a normal-phase or reversed-phase elution mode.

Hypothetical Chiral HPLC Method Parameters:

Parameter Condition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Temperature 25 °C

In such a system, the differential interaction of the (R)- and (S)-enantiomers with the chiral stationary phase would lead to different retention times, allowing for their separation and quantification. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers in the chromatogram. It is standard practice to analyze library members of chiral compounds using analytical chiral HPLC to verify the preservation of the configuration at the stereocenter. acs.org

Chiral Gas Chromatography (GC):

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Similar to chiral HPLC, this technique utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to achieve enantiomeric separation. Prior to analysis, it may be necessary to derivatize the piperidine nitrogen to improve volatility and chromatographic performance.

Hypothetical Chiral GC Method Parameters:

Parameter Condition
Column Cyclodextrin-based capillary column (e.g., Beta DEX™ 225)
Carrier Gas Helium
Injector Temp. 250 °C
Detector Temp. 280 °C
Oven Program 150 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 10 min
Detector Flame Ionization Detector (FID)

The resulting chromatogram would display two distinct peaks corresponding to the (R)- and (S)-enantiomers, enabling the determination of their relative proportions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(2-Methoxyphenoxy)methyl]piperidine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Synthesis : Piperidine derivatives are typically synthesized via nucleophilic substitution. For example, reacting piperidine with 2-methoxyphenoxymethyl chloride in a basic medium (e.g., triethylamine) under anhydrous conditions in dichloromethane or THF .
  • Optimization : Control reaction temperature (0–25°C), use stoichiometric excess of the electrophilic reagent, and monitor progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • Elemental Analysis : Compare theoretical vs. experimental C, H, N percentages (e.g., deviations <0.3% indicate purity) .
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm). IR can validate ether (C-O-C) and piperidine ring bonds .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity ≥95% .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory spectral data (e.g., NMR vs. elemental analysis) when characterizing novel analogs?

  • Cross-Validation :

  • Repeat elemental analysis to rule out sampling errors.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
    • Case Example : In fluorophenyl-methoxyphenoxymethyl piperidines, minor discrepancies in elemental analysis (e.g., 65.66% C theoretical vs. 65.40% found) may arise from hygroscopicity; dry samples rigorously before analysis .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methoxyphenoxy moiety in biological activity?

  • Design :

  • Synthesize analogs with substituent variations (e.g., replace methoxy with ethoxy, halogen, or nitro groups).
  • Test analogs in receptor-binding assays (e.g., 5-HT receptors, as seen in fluorophenyl derivatives ).
    • Data Interpretation : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends. Use molecular docking to predict binding interactions .

Q. What in vitro/in vivo models are appropriate for assessing 5-HT potentiating effects of this compound?

  • In Vitro :

  • Radioligand binding assays (e.g., 3H^3H-5-HT displacement in rat cortical membranes).
  • Functional assays: Measure cAMP accumulation in HEK-293 cells expressing 5-HT1A_{1A} receptors .
    • In Vivo :
  • Forced swim test (FST) or tail suspension test (TST) in rodents to evaluate antidepressant-like effects .

Q. What safety protocols are critical when handling this compound derivatives?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation .

Contradiction and Troubleshooting

Q. How to address low yields in the alkylation step during synthesis?

  • Troubleshooting :

  • Ensure anhydrous conditions (use molecular sieves).
  • Substitute NaOH with K2_2CO3_3 for milder base conditions.
  • Increase reaction time (24–48 hours) for sterically hindered intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.